molecular formula C22H17ClN4O2S B3504252 N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-6-chloro-2-(pyridin-2-yl)quinoline-4-carboxamide

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-6-chloro-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B3504252
M. Wt: 436.9 g/mol
InChI Key: APWUAMPAFYRKFY-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-6-chloro-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-6-chloro-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials might include 6-chloro-2-(pyridin-2-yl)quinoline and 3-carbamoyl-4,5-dimethylthiophene. The key steps could involve:

    Nucleophilic substitution: Reacting 6-chloro-2-(pyridin-2-yl)quinoline with a nucleophile to introduce the thiophene moiety.

    Amidation: Forming the carboxamide group through a reaction with an amine or ammonia.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-6-chloro-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the quinoline or thiophene rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, the compound might be explored for its therapeutic potential. Quinoline derivatives have been used in the treatment of malaria, cancer, and inflammatory diseases, suggesting that this compound could have similar applications.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specific industrial applications.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-6-chloro-2-(pyridin-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives exert their effects by:

    Binding to DNA or RNA: Interfering with nucleic acid synthesis.

    Inhibiting enzymes: Such as topoisomerases or kinases, which are crucial for cell division and signaling.

    Modulating receptors: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline-4-carboxamide derivatives: Known for their anticancer and anti-inflammatory activities.

    Thiophene derivatives: Studied for their antimicrobial and antifungal properties.

Uniqueness

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-6-chloro-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-6-chloro-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O2S/c1-11-12(2)30-22(19(11)20(24)28)27-21(29)15-10-18(17-5-3-4-8-25-17)26-16-7-6-13(23)9-14(15)16/h3-10H,1-2H3,(H2,24,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWUAMPAFYRKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-6-chloro-2-(pyridin-2-yl)quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-6-chloro-2-(pyridin-2-yl)quinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-6-chloro-2-(pyridin-2-yl)quinoline-4-carboxamide
Reactant of Route 4
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-6-chloro-2-(pyridin-2-yl)quinoline-4-carboxamide
Reactant of Route 5
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-6-chloro-2-(pyridin-2-yl)quinoline-4-carboxamide
Reactant of Route 6
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-6-chloro-2-(pyridin-2-yl)quinoline-4-carboxamide

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